

Tecovirimat Metabolite M4: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tecovirimat metabolite M4*

Cat. No.: *B15193497*

[Get Quote](#)

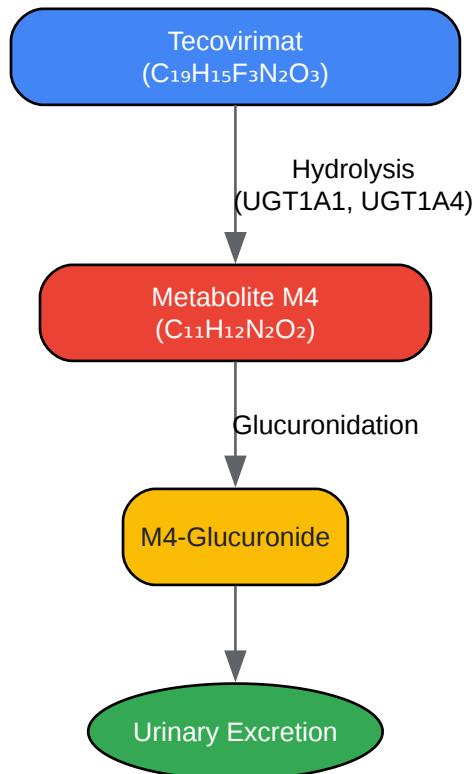
For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecovirimat, an essential antiviral for the treatment of orthopoxvirus infections, undergoes significant metabolism in vivo. This technical guide provides an in-depth analysis of its major human metabolite, M4. Herein, we delineate the chemical structure of M4, summarize its pharmacokinetic profile in comparison to the parent drug, and detail the experimental methodologies utilized for its identification and quantification. This document is intended to serve as a critical resource for researchers engaged in the study of Tecovirimat's metabolism and its implications for drug efficacy and safety.

Chemical Structure of Tecovirimat Metabolite M4

Metabolite M4 is the product of the hydrolysis of the amide bond in Tecovirimat, a reaction catalyzed by the UDP-glucuronosyltransferases UGT1A1 and UGT1A4.^[1] This biotransformation results in the removal of the 4-(trifluoromethyl)benzoyl group. The chemical name of M4 is N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine.^{[1][2]}


The core structure is a fused tetracyclic system that includes an ethenocyclopropane moiety and an isoindole-dione group.^[3] The stereochemistry of this complex scaffold has been confirmed as (3 α ,4 β ,4 α ,5 α ,6 β ,6 α) through X-ray crystallography and nuclear magnetic resonance (NMR) studies.^[3]

Key Chemical Properties of **Tecovirimat Metabolite M4**

Property	Value	Source
Molecular Formula	$C_{11}H_{12}N_2O_2$	[3][4]
Molecular Weight	204.22 g/mol	[3][4]
Systematic Name	N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine	[2]

Metabolic Pathway of Tecovirimat to M4

The formation of metabolite M4 is a primary step in the metabolism of Tecovirimat. Following oral administration, Tecovirimat is absorbed and subsequently metabolized. The initial and critical step in the formation of M4 is the enzymatic hydrolysis of the amide linkage. This is followed by glucuronidation, leading to its excretion.

[Click to download full resolution via product page](#)

Metabolic conversion of Tecovirimat to its M4 metabolite.

Pharmacokinetic Profile

Metabolite M4 is considered a major circulating metabolite of Tecovirimat, although it is pharmacologically inactive against orthopoxviruses.[\[5\]](#) Its plasma exposure, as measured by the area under the curve (AUC), is significant relative to the parent compound.

Comparative Pharmacokinetic Parameters of Tecovirimat and Metabolite M4

Parameter	Tecovirimat (600 mg, oral)	Metabolite M4	Source
Tmax (hours)	6	Not Reported	[3]
Plasma Protein Binding	77-82%	Undetectable	[3]
Steady-State AUC ₂₄	~29,816 hr*ng/mL	~76% of Tecovirimat AUC ₂₄	[1] [5]

Experimental Protocols

The identification and quantification of Tecovirimat and its metabolites have been achieved through a combination of chromatographic and spectroscopic techniques.

Sample Preparation for LC-MS/MS Analysis

A common method for the extraction of Tecovirimat and its metabolites from human plasma involves protein precipitation.

- Aliquot Plasma: 50 μ L of human plasma is used as the starting material.
- Protein Precipitation: Addition of 50 μ L of methanol to the plasma sample.
- Vortexing: The mixture is vortexed to ensure thorough mixing and precipitation of plasma proteins.
- Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

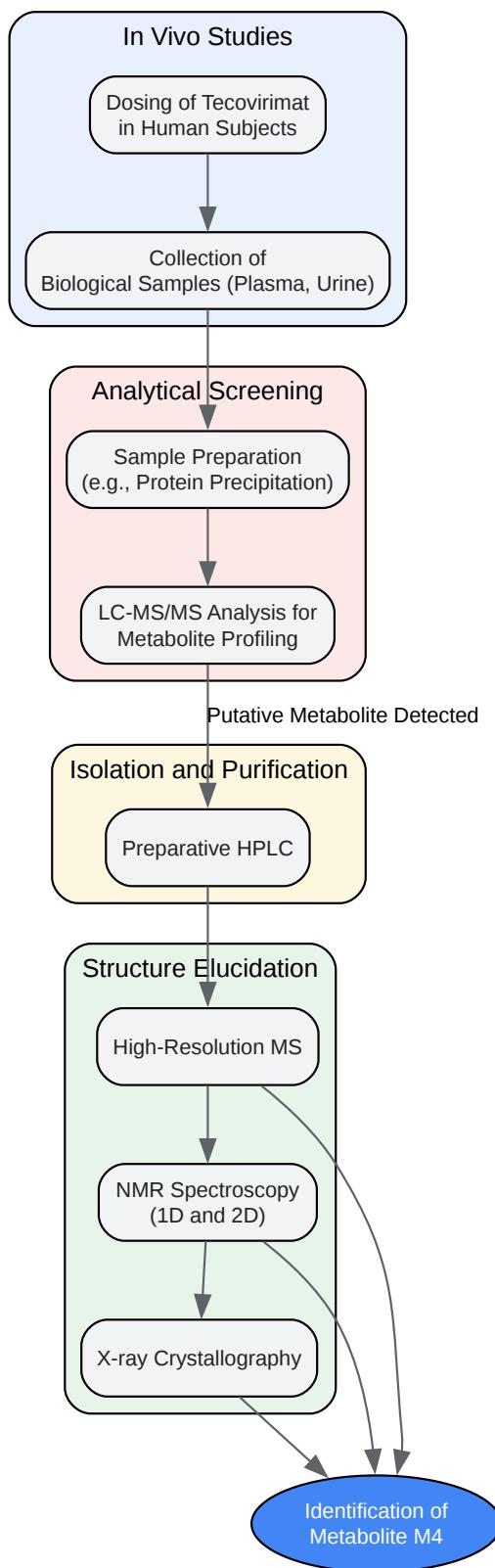
- Supernatant Collection: The supernatant, containing the analyte of interest, is carefully transferred to a new tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

A validated LC-MS/MS method is employed for the quantitative analysis of Tecovirimat in plasma, which can be adapted for its metabolites.

- Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray ionization (ESI) in either positive or negative mode.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for the parent drug and its metabolites to ensure selectivity and sensitivity. For Tecovirimat, a commonly monitored transition is m/z 375.1 → 282.9.[\[6\]](#)

Structural Elucidation


The definitive structure of metabolite M4 was determined using a combination of advanced spectroscopic and crystallographic techniques.

- Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the accurate mass and elemental composition, confirming the molecular formula $C_{11}H_{12}N_2O_2$.[\[3\]](#) Fragmentation patterns provided initial structural clues.[\[3\]](#)
- Infrared (IR) Spectroscopy: Showed characteristic absorption bands for the carbonyl (C=O) and amide (C-N) functional groups, consistent with the isoindole-dione structure.[\[3\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (^1H , ^{13}C , COSY, HSQC, HMBC) were instrumental in elucidating the complex polycyclic structure and the stereochemical arrangement of the molecule.
- X-ray Crystallography: Single-crystal X-ray diffraction analysis provided the unambiguous three-dimensional structure and confirmed the absolute stereochemistry of M4.[3]

Logical Workflow for Metabolite Identification

The process of identifying and characterizing a drug metabolite like M4 follows a structured workflow, beginning with *in vivo* studies and culminating in detailed structural analysis.

[Click to download full resolution via product page](#)

Workflow for the identification and characterization of M4.

Conclusion

The characterization of Tecovirimat's metabolite M4 is a crucial aspect of understanding the drug's overall disposition in the human body. While pharmacologically inactive, its significant presence in circulation underscores the importance of the hydrolytic metabolic pathway. The analytical methods detailed herein provide a robust framework for the continued study of Tecovirimat's metabolism and for the development of future antiviral agents. This comprehensive technical guide serves as a foundational resource for scientists and researchers in the field of drug development and infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Tecovirimat | C19H15F3N2O3 | CID 16124688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tecovirimat Metabolite M4: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15193497#tecovirimat-metabolite-m4-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com